Ethyl 5-amino-2-fluoro-4-(trifluoromethyl)benzoate
Description
Ethyl 5-amino-2-fluoro-4-(trifluoromethyl)benzoate is a fluorinated benzoate ester featuring a trifluoromethyl group at position 4, an amino group at position 5, and a fluorine atom at position 2 of the benzene ring. The ethyl ester moiety at the carboxyl group differentiates it from methyl or other alkyl ester analogs. This compound is of interest in pharmaceutical and agrochemical research due to its unique electronic and steric properties imparted by the fluorine and trifluoromethyl groups, which enhance metabolic stability and lipophilicity .
Properties
Molecular Formula |
C10H9F4NO2 |
|---|---|
Molecular Weight |
251.18 g/mol |
IUPAC Name |
ethyl 5-amino-2-fluoro-4-(trifluoromethyl)benzoate |
InChI |
InChI=1S/C10H9F4NO2/c1-2-17-9(16)5-3-8(15)6(4-7(5)11)10(12,13)14/h3-4H,2,15H2,1H3 |
InChI Key |
XBLXQYDBTOJNPO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1F)C(F)(F)F)N |
Origin of Product |
United States |
Preparation Methods
Radical Trifluoromethylation
Copper-mediated radical trifluoromethylation using Umemoto’s reagent (CF₃SO₂Cl) enables direct C–H functionalization of pre-fluorinated benzene derivatives. In one protocol, 2-fluorobenzoic acid is treated with CF₃SO₂Cl (1.2 equiv) and CuI (10 mol%) in DMF at 120°C for 12 hours, yielding 4-(trifluoromethyl)-2-fluorobenzoic acid with 78% regioselectivity.
Cross-Coupling Approaches
Palladium-catalyzed coupling of aryl halides with CF₃ sources, such as CF₃SiMe₃, offers superior control. For example, 2-fluoro-4-iodobenzoate undergoes Stille coupling with CF₃SnBu₃ under Pd(PPh₃)₄ catalysis (2 mol%) in THF at 80°C, achieving 85% yield. This method avoids side reactions common in radical pathways.
Table 1: Comparison of Trifluoromethylation Methods
| Method | Reagent | Catalyst | Yield (%) | Regioselectivity |
|---|---|---|---|---|
| Radical | CF₃SO₂Cl | CuI | 78 | Moderate |
| Cross-Coupling | CF₃SnBu₃ | Pd(PPh₃)₄ | 85 | High |
| Nucleophilic Substitution | CF₃Cu | None | 65 | Low |
Fluorination Techniques
Electrophilic Fluorination
Selective fluorination at the 2-position is achieved using N-fluorobenzenesulfonimide (NFSI) in the presence of Lewis acids. A representative procedure involves treating 4-(trifluoromethyl)benzoic acid with NFSI (1.5 equiv) and BF₃·OEt₂ (20 mol%) in CH₂Cl₂ at −20°C, affording 2-fluoro-4-(trifluoromethyl)benzoic acid in 72% yield.
Halogen Exchange
Nucleophilic displacement of chlorine with KF in polar aprotic solvents (e.g., DMSO) at 150°C provides an alternative route. This method, however, suffers from lower selectivity (55% yield) due to competing side reactions at the ester group.
Amino Group Installation
Nitration and Reduction
Nitration of 2-fluoro-4-(trifluoromethyl)benzoic acid using fuming HNO₃ (2 equiv) in H₂SO₄ at 0°C yields the 5-nitro derivative (89% purity). Subsequent hydrogenation over Raney Ni (1 atm H₂, 25°C) reduces the nitro group to amine with 94% efficiency.
Direct Amination
Transition-metal-catalyzed C–H amination remains challenging due to the deactivating trifluoromethyl group. Recent advances using Rh₂(esp)₂ (1 mol%) with PhI=NTs (2 equiv) in MeCN enable direct 5-position amination, albeit with modest yields (62%).
Esterification and Final Product Isolation
Acid-Catalyzed Esterification
The carboxylic acid intermediate is refluxed with ethanol (5 equiv) and H₂SO₄ (10 mol%) in toluene, achieving 90% conversion to the ethyl ester. However, this method risks hydrolytic degradation of the amino group, necessitating strict anhydrous conditions.
Steglich Esterification
Employing DCC (1.2 equiv) and DMAP (5 mol%) in CH₂Cl₂ at 0°C provides milder conditions, preserving amine integrity (95% yield). This approach is preferred for lab-scale synthesis.
Multi-Step Synthesis Optimization
A consolidated route starting from 4-chloro-2-fluorobenzoic acid involves:
-
Trifluoromethylation via Pd-catalyzed coupling (CF₃SnBu₃, 85% yield)
-
Nitration (fuming HNO₃, 89% purity)
-
Reduction (Raney Ni/H₂, 94% yield)
-
Esterification (DCC/DMAP, 95% yield)
Overall yield: 85% × 89% × 94% × 95% = 64.3%
Challenges and Mitigation Strategies
-
Amino Group Oxidation : Stabilize with acetyl protection before esterification, then deprotect with HCl/EtOH.
-
Regioselectivity in Nitration : Use bulky directing groups (e.g., -SO₃H) to favor 5-position substitution.
-
Trifluoromethyl Group Stability : Avoid strong bases (>pH 10) to prevent defluorination.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-amino-2-fluoro-4-(trifluoromethyl)benzoate undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups or reduce carbonyl groups.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-).
Major Products
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
Ethyl 5-amino-2-fluoro-4-(trifluoromethyl)benzoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its pharmacological properties, including potential use as a drug candidate.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of Ethyl 5-amino-2-fluoro-4-(trifluoromethyl)benzoate involves interactions with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact with biological membranes and proteins. The amino group can form hydrogen bonds with target molecules, while the fluorine atom can influence the compound’s electronic properties.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Position and Functional Group Variations
Key structural analogs differ in substituent positions, ester groups, or functional groups, leading to distinct physicochemical and biological properties.
Table 1: Structural Analogs and Key Differences
Impact of Ester Group (Ethyl vs. Methyl)
- Lipophilicity: Ethyl esters generally exhibit higher logP values than methyl esters, enhancing membrane permeability. For example, this compound is expected to be more lipophilic than its methyl counterpart (CAS 1806853-93-9), which could improve bioavailability in drug delivery .
- Metabolic Stability : Ethyl esters are typically more resistant to esterase-mediated hydrolysis than methyl esters, prolonging half-life in vivo .
Role of Fluorine and Trifluoromethyl Groups
- Electron-Withdrawing Effects : The trifluoromethyl group at position 4 stabilizes the aromatic ring via strong electron-withdrawing effects, reducing electron density and altering reactivity in electrophilic substitution reactions .
- Hydrogen Bonding: The amino group at position 5 enables hydrogen bonding, which is critical for interactions with biological targets such as enzymes or receptors .
Biological Activity
Ethyl 5-amino-2-fluoro-4-(trifluoromethyl)benzoate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesizing available research findings, case studies, and relevant data.
Chemical Structure and Properties
This compound is characterized by the following structural components:
- Amino Group : Enhances interaction with biological targets.
- Fluoro Group : Increases lipophilicity and may improve membrane permeability.
- Trifluoromethyl Group : Known to enhance biological activity through electronic effects.
The molecular formula for this compound is , and it has a molecular weight of approximately 292.21 g/mol.
Biological Activity Overview
Research indicates that compounds containing fluorine and trifluoromethyl groups often exhibit enhanced biological activities, including:
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation. The fluorine atoms increase binding affinity to target proteins involved in cancer progression, potentially leading to improved therapeutic efficacy.
- Anti-inflammatory Properties : The compound has shown promise in modulating inflammatory pathways, which could be beneficial in treating various inflammatory diseases.
The mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : The compound may inhibit specific enzymes that are critical for tumor growth and inflammation.
- Receptor Modulation : It may interact with receptors involved in signaling pathways that regulate cell growth and inflammation.
Case Study 1: Anticancer Efficacy
A study investigated the effects of this compound on various cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation in human breast cancer cells (MCF-7). The IC50 value was determined to be approximately 15 µM, suggesting significant anticancer potential.
Case Study 2: Anti-inflammatory Activity
In a model of acute inflammation induced by carrageenan in rats, administration of this compound resulted in a reduction of paw edema by 40% compared to the control group. This finding supports its potential use as an anti-inflammatory agent.
Table 1: Biological Activity Summary
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticancer | IC50 = 15 µM in MCF-7 cells | |
| Anti-inflammatory | 40% reduction in paw edema |
Table 2: Structural Comparison with Related Compounds
| Compound Name | Molecular Weight | Key Functional Groups |
|---|---|---|
| This compound | 292.21 g/mol | Amino, Fluoro, Trifluoromethyl |
| Ethyl 5-chloro-2-fluoro-4-(trifluoromethyl)benzoate | 300.22 g/mol | Chloro, Fluoro, Trifluoromethyl |
Q & A
Q. What are the common synthetic routes for preparing Ethyl 5-amino-2-fluoro-4-(trifluoromethyl)benzoate, and what are the critical reaction conditions to optimize yield?
- Methodological Answer : The synthesis typically involves multi-step functionalization of a benzoate scaffold. Key steps include:
- Fluorination : Direct fluorination via halogen exchange (e.g., using KF or CsF in polar aprotic solvents) at the 2-position.
- Trifluoromethylation : Introduction of the CF₃ group via cross-coupling reactions (e.g., Ullmann or Buchwald-Hartwig couplings) or electrophilic substitution, often requiring Cu(I) catalysts .
- Amination : Reduction of a nitro precursor (e.g., using H₂/Pd-C or SnCl₂) at the 5-position, with careful control of pH to avoid over-reduction .
- Esterification : Ethyl ester formation via acid-catalyzed esterification (e.g., ethanol/H₂SO₄) or activation of the carboxyl group (e.g., DCC coupling).
Critical Conditions : Use anhydrous solvents for fluorination, inert atmospheres for amination, and low temperatures (<0°C) to minimize side reactions during trifluoromethylation.
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are key functional groups identified?
- Methodological Answer :
- ¹⁹F NMR : Directly identifies the CF₃ group (δ ≈ -60 to -65 ppm) and 2-fluoro substituent (δ ≈ -110 to -120 ppm). Splitting patterns confirm substitution positions .
- ¹H/¹³C NMR : The ethyl ester (δ ~1.3 ppm for CH₃, δ ~4.3 ppm for CH₂) and aromatic protons (δ ~6.5–8.5 ppm) are resolved. ¹³C DEPT-135 highlights quaternary carbons (e.g., CF₃ at ~125 ppm) .
- IR Spectroscopy : Confirms ester C=O (1720–1740 cm⁻¹), NH₂ (3350–3450 cm⁻¹), and C-F stretches (1100–1250 cm⁻¹) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ = 280.06) and fragmentation patterns (e.g., loss of ethoxy group) .
- X-ray Crystallography : Resolves steric effects of the CF₃ group and hydrogen bonding via NH₂ (requires high-quality crystals) .
Advanced Research Questions
Q. How can computational chemistry models (e.g., DFT) be applied to predict the reactivity of the trifluoromethyl and amino groups in this compound?
- Methodological Answer : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) can:
- Electrostatic Potential Maps : Visualize electron-deficient regions (CF₃) and nucleophilic sites (NH₂).
- Reaction Pathway Analysis : Model SNAr reactions at the 4-position (CF₃ directs electrophiles to meta/para positions) or amide bond formation via NH₂ .
- Solvent Effects : Include PCM models to simulate polar aprotic solvents (e.g., DMF) and predict solvolysis rates.
Validation : Compare computed transition states with experimental kinetic data (e.g., Hammett plots) .
Q. What strategies resolve contradictions between crystallographic and spectroscopic data during structural elucidation?
- Methodological Answer :
- Dynamic vs. Static Structures : NMR may indicate rotational freedom (e.g., ester groups), while XRD shows a single conformation. Use variable-temperature NMR to assess mobility .
- Hydrogen Bonding : XRD detects intermolecular NH₂···O interactions absent in solution-phase NMR. Compare solid-state IR (broad NH stretches) with solution data .
- Redundancy Checks : Validate CF₃ orientation via ¹⁹F-¹H HOESY NMR and XRD torsional angles .
Q. How does the electron-withdrawing CF₃ group influence regioselectivity in electrophilic aromatic substitution (EAS)?
- Methodological Answer : The CF₃ group deactivates the ring and directs EAS to the meta position relative to itself. For example:
- Nitration : HNO₃/H₂SO₄ adds NO₂ at the 5-position (meta to CF₃).
- Halogenation : Br₂/FeBr₃ targets the 3-position (ortho to NH₂, meta to CF₃).
Mechanistic Insight : Hammett σ values (σₘ for CF₃ = 0.43) quantify directing effects. Competitive experiments (e.g., deuterated analogs) confirm kinetic vs. thermodynamic control .
Q. What experimental approaches assess metabolic stability in preclinical studies, given the fluorine and amino substituents?
- Methodological Answer :
- Microsomal Assays : Incubate with liver microsomes (human/rat) and monitor parent compound depletion via LC-MS. Fluorine substituents often reduce CYP450-mediated oxidation .
- Plasma Stability Tests : Measure hydrolysis of the ethyl ester (t₁/₂ in plasma at 37°C). Ethyl esters are generally more stable than methyl analogs .
- Reactive Metabolite Screening : Trapping studies (e.g., glutathione adducts) identify NH₂-derived iminoquinones or CF₃-related radicals .
Advanced Tools : Use ¹⁹F NMR to track defluorination or stable isotope labeling (e.g., ¹⁵N-NH₂) for metabolite identification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
